

Application Note: HPLC Determination of N-(2-hydroxyphenyl)-2-methoxybenzamide

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Compound of Interest

Compound Name: *N*-(2-hydroxyphenyl)-2-methoxybenzamide

CAS No.: 54255-65-1

Cat. No.: B382063

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Abstract & Scope

This Application Note provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of **N-(2-hydroxyphenyl)-2-methoxybenzamide** (CAS: 114331-87-2). This compound, a structural hybrid of o-anisic acid and o-aminophenol, serves as a critical synthetic intermediate in the development of salicylanilide-based anthelmintics and specific kinase inhibitors.

Due to the presence of both a phenolic hydroxyl group (pKa ~9.8) and a neutral amide linkage, this method utilizes a pH-controlled Reverse Phase (RP-HPLC) approach to suppress ionization, ensuring peak symmetry and reproducible retention times. This guide covers physicochemical profiling, optimized chromatographic conditions, and validation parameters compliant with ICH Q2(R1) guidelines.

Physicochemical Profiling & Method Strategy

Target Analyte Characteristics

Understanding the molecule is the first step in method design.

- Chemical Name: **N-(2-hydroxyphenyl)-2-methoxybenzamide**^[1]
- Molecular Formula: C₁₄H₁₃NO₃
- Molecular Weight: 243.26 g/mol
- LogP (Predicted): ~2.2 – 2.7 (Moderately Lipophilic)
- Key Functional Groups:
 - Phenolic -OH: Weakly acidic (pKa ~9.8). Requires acidic mobile phase to remain undissociated.
 - Amide Linkage: Neutral; susceptible to hydrolysis under extreme pH or temperature.
 - Methoxy Group:^{[2][3][4][5]} Increases lipophilicity compared to the parent salicylanilide.

Separation Logic

The separation relies on hydrophobic interaction chromatography (HIC).

- Stationary Phase: A C18 (Octadecylsilane) column is selected due to the analyte's moderate lipophilicity (LogP > 2).
- Mobile Phase Modifier: Acidification (pH ~2.5–3.0) is mandatory. Without acid, the phenolic proton may dissociate, leading to peak tailing and variable retention times. Formic acid or Phosphoric acid are suitable modifiers.
- Solvent Selection: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for benzamide derivatives.

Experimental Protocol

Instrumentation & Reagents^[6]

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD).

- Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m (or equivalent end-capped C18).
- Reagents:
 - Acetonitrile (HPLC Grade)
 - Water (Milli-Q / 18.2 M Ω)
 - Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

Chromatographic Conditions

Parameter	Setting	Rationale
Column Temp	30°C	Improves mass transfer and retention time reproducibility.
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns; balances pressure and run time.
Injection Vol	10 μ L	Standard loop size; adjust based on sample concentration.
Detection	UV 254 nm (bw 4)	Primary aromatic absorption (Benzamide core).
Reference	UV 360 nm (bw 100)	Correction for baseline drift.
Mobile Phase A	0.1% H ₃ PO ₄ in Water	Suppresses phenol ionization (pH ~2.2).
Mobile Phase B	Acetonitrile	Strong eluent for hydrophobic resolution.

Gradient Program

Standard Scouting Gradient optimized for LogP ~2.5

Time (min)	% Mobile Phase B	Event
0.00	10%	Equilibration / Injection
2.00	10%	Isocratic hold (Solvent front elution)
12.00	90%	Linear Gradient (Elution of analyte)
15.00	90%	Wash step (Remove highly lipophilic impurities)
15.10	10%	Return to initial conditions
20.00	10%	Re-equilibration

Sample Preparation Workflow

Caution: The phenolic moiety is susceptible to oxidation. Use amber glassware and analyze within 24 hours of preparation.

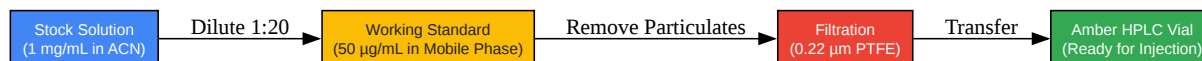


Figure 1: Sample Preparation Workflow

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- Stock Solution: Weigh 10.0 mg of **N-(2-hydroxyphenyl)-2-methoxybenzamide** reference standard. Dissolve in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.
- Working Standard: Dilute the stock solution with Mobile Phase A:B (50:50) to reach a target concentration of 50 µg/mL.
- Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Method Logic & Pathway Analysis

The following diagram illustrates the critical decision points in the method development process for this specific benzamide derivative.

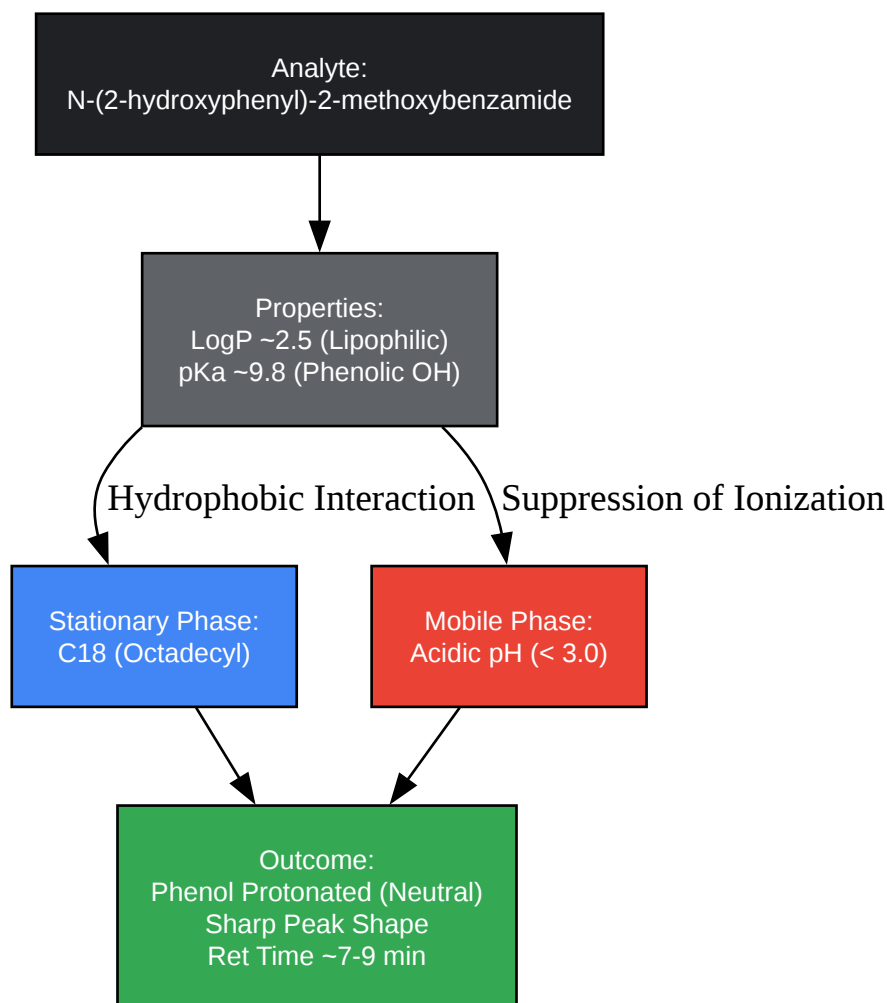


Figure 2: Method Development Logic for Benzamide Derivatives

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Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and self-validating, the following acceptance criteria should be met during system suitability testing (SST):

Parameter	Acceptance Criteria	Notes
Retention Time (RT)	7.5 ± 0.5 min	Dependent on dead volume; relative to void.
Tailing Factor ()	< 1.5	Indicates successful suppression of phenol ionization.
Theoretical Plates (N)	> 5,000	Measure of column efficiency.
Precision (RSD)	< 2.0% (n=6)	Injection repeatability.[6][7]
Resolution ()	> 2.0	Between analyte and nearest impurity (e.g., o-anisic acid).

Troubleshooting Guide

- Peak Tailing: If , lower the pH of Mobile Phase A. Ensure the column is end-capped to prevent silanol interactions with the amide nitrogen.
- Peak Splitting: Check sample solvent. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, "solvent effect" splitting may occur. Match the sample diluent to the initial mobile phase (10-20% ACN).
- Ghost Peaks: Benzamides can degrade. Check for o-anisic acid (elutes earlier) or o-aminophenol (elutes very early, near void volume) if the sample is old.

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